![molecular formula C13H25NO B11890854 2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane](/img/structure/B11890854.png)
2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[45]decane is a chemical compound with the molecular formula C13H25NO It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
The synthesis of 2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane involves several steps. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is typically carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is then heated to facilitate the formation of the spiro compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spiro compound reactivity.
Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with biological targets.
Medicine: The compound is studied for its potential therapeutic properties, including its role as a precursor in drug development.
Mécanisme D'action
The mechanism of action of 2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research. Detailed studies are required to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane can be compared with other spiro compounds, such as:
1-Oxa-3-azaspiro[4.5]decane: Similar in structure but lacks the diethyl and methyl substitutions.
3-Oxa-1-azaspiro[4.5]decane-2,4-dione: Contains additional functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and physical properties, making it valuable for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C13H25NO |
|---|---|
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
2,4-diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H25NO/c1-4-11-13(9-7-6-8-10-13)15-12(3,5-2)14-11/h11,14H,4-10H2,1-3H3 |
Clé InChI |
MOKNNOBJPYDWLA-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2(CCCCC2)OC(N1)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


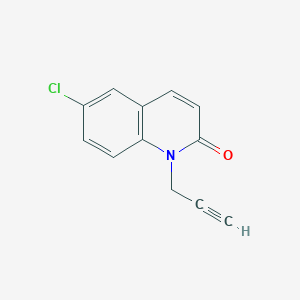
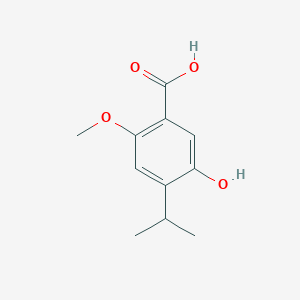





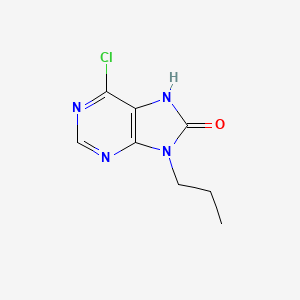
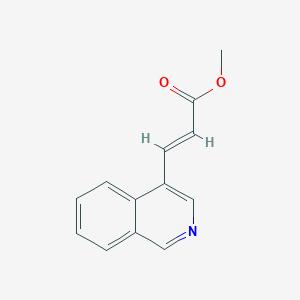
![7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11890826.png)

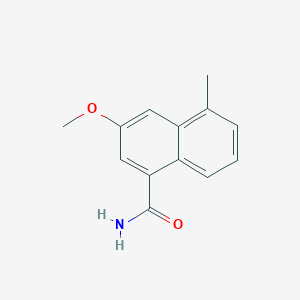

![6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11890873.png)
